

# Ac-LETD-AFC Caspase-8 Fluorometric Assay: Application Notes and Protocol

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Compound of Interest		
Compound Name:	Ac-LETD-AFC	
Cat. No.:	B590920	Get Quote

Audience: Researchers, scientists, and drug development professionals.

## **Introduction and Principle**

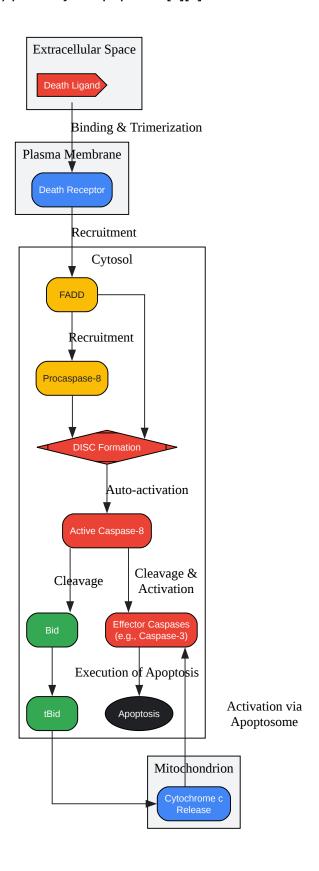
The **Ac-LETD-AFC** assay is a sensitive and specific method for measuring the activity of caspase-8, an initiator caspase crucial to the extrinsic pathway of apoptosis.[1] Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer.[1][2] The assay utilizes the fluorogenic substrate Ac-Leu-Glu-Thr-Asp-7-amino-4-trifluoromethylcoumarin (**Ac-LETD-AFC**).[3][4] In its intact form, the substrate is non-fluorescent. However, upon cleavage by active caspase-8 at the aspartate residue, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety is released.[4] [5] The resulting fluorescence intensity is directly proportional to the enzymatic activity of caspase-8 and can be measured using a fluorometer.[5]

## **Caspase-8 Signaling Pathway**

Caspase-8 is activated through the death receptor-mediated extrinsic apoptosis pathway. The process begins when extracellular death ligands, such as FasL or TNF-α, bind to their corresponding death receptors on the cell surface.[6][7] This ligation induces receptor trimerization, leading to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain).[6] FADD, in turn, recruits multiple molecules of inactive procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[1][2] Within the DISC, the high concentration of procaspase-8 facilitates its auto-proteolytic cleavage and activation.[1][7] Active caspase-8 then initiates the downstream apoptotic cascade by either directly cleaving and activating



effector caspases (e.g., caspase-3) or by cleaving the protein Bid, which links the extrinsic to the intrinsic (mitochondrial) pathway of apoptosis.[1][6]





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Caption: Extrinsic apoptosis pathway leading to Caspase-8 activation.

## **Quantitative Data and Reagent Properties**

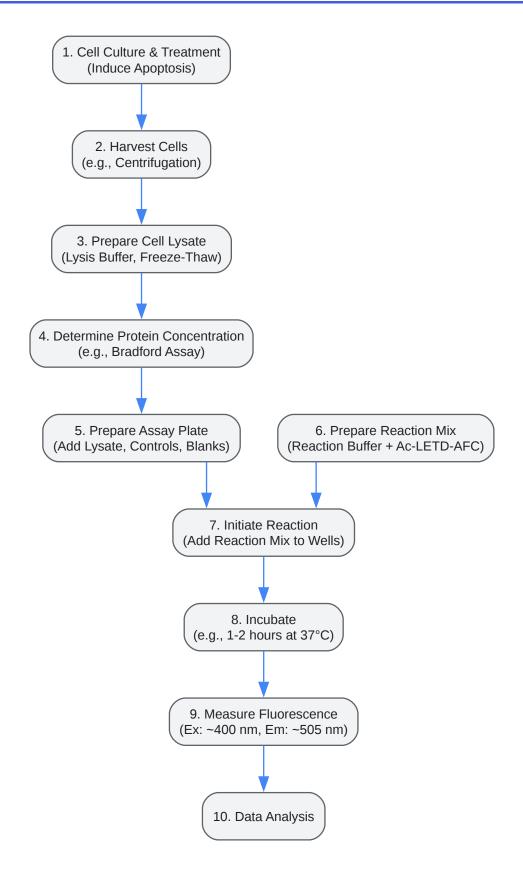
Proper handling and storage of the **Ac-LETD-AFC** substrate are critical for reliable results. The table below summarizes its key properties.

Parameter	Value	Reference(s)
Full Name	N-Acetyl-Leu-Glu-Thr-Asp-7- amino-4- Trifluoromethylcoumarin	[4]
Molecular Formula	C31H38F3N5O12	[4][8]
Molecular Weight	729.7 g/mol	[4][8]
Purity	≥95%	[4][8]
Excitation Wavelength	~400 nm (range: 360-400 nm)	[3][4][9]
Emission Wavelength	~505 nm (range: 460-505 nm)	[3][4][9]
Form	Crystalline solid or lyophilized powder	[4][10]
Solubility	Soluble in DMSO (e.g., 10 mg/mL)	[4]
Storage	Store powder at -20°C, protected from light.	[4][10]

## **Experimental Workflow**

The overall workflow involves preparing cell lysates from treated and control cells, incubating the lysates with the fluorogenic substrate, and measuring the resulting fluorescence.





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Caption: General workflow for the Ac-LETD-AFC caspase-8 assay.



## **Detailed Experimental Protocol**

This protocol provides a general guideline and should be optimized based on the specific cell type and experimental conditions.[3]

### **Materials and Reagents**

- Ac-LETD-AFC substrate (CAS No. 210345-02-1)
- Dimethyl sulfoxide (DMSO), high purity
- Cell Lysis Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 μM EDTA, pH 7.4)
- 2X Reaction Buffer (e.g., 100 mM HEPES, 20% Glycerol, 10 mM DTT, pH 7.5)
- Cells of interest and appropriate culture medium
- Apoptosis-inducing agent (e.g., anti-Fas antibody, TNF-α, Staurosporine)
- Phosphate-Buffered Saline (PBS)
- Opaque 96-well microplate
- Fluorometric plate reader

#### **Reagent Preparation**

- Ac-LETD-AFC Stock Solution (10 mM): Prepare the substrate in high-grade DMSO.[11] For example, dissolve 1 mg of Ac-LETD-AFC (MW: 729.7) in 137 μL of DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[11]
- Cell Lysis Buffer: Prepare and store at 4°C. Add DTT fresh before use.
- 2X Reaction Buffer: Prepare and store at 4°C. Add DTT fresh before use.

## **Cell Culture and Induction of Apoptosis**



- Culture cells to the desired confluency (typically 70-80% for adherent cells or a density of 1-2 x 10<sup>6</sup> cells/mL for suspension cells).[11]
- Treat cells with an appropriate apoptosis-inducing agent and for a predetermined duration.
  Include an untreated cell population as a negative control.

### **Preparation of Cell Lysate**

- Harvest both treated (apoptotic) and untreated (non-apoptotic) cells. For adherent cells, scrape or trypsinize. Centrifuge at ~400 x g for 5 minutes.[11]
- Wash the cell pellets once with ice-cold PBS and centrifuge again.[3]
- Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 μL per 10<sup>7</sup> cells).[11]
- Incubate on ice for 15-20 minutes.
- For complete lysis, perform three freeze-thaw cycles by alternating between liquid nitrogen/dry ice and a 37°C water bath.[11]
- Centrifuge the lysate at ~16,000 x g for 30 minutes at 4°C.[11]
- Carefully collect the supernatant, which contains the cytosolic proteins. This is the cell lysate.
- Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).

### **Caspase-8 Activity Assay**

- Plate Setup:
  - Normalize the volume of all cell lysates to the lowest concentration using Cell Lysis Buffer.
  - In an opaque 96-well plate, add 50-100 μg of protein lysate per well. Bring the total volume in each well to 50 μL with 1X Reaction Buffer.
  - Assay Wells: Lysate from apoptotic cells.
  - Negative Control Wells: Lysate from non-apoptotic cells.



- Blank Wells: 50 μL of 1X Reaction Buffer (no lysate) to measure background fluorescence.
- Reaction Initiation:
  - $\circ$  Prepare a 2X Reaction Mix by diluting the 10 mM **Ac-LETD-AFC** stock solution into the 2X Reaction Buffer to a final concentration of 200  $\mu$ M. (This will result in a final in-well concentration of 100  $\mu$ M).
  - Add 50 μL of the 2X Reaction Mix to each well. The total volume is now 100 μL.
- Incubation:
  - Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary.

#### **Data Measurement**

- Measure the fluorescence intensity using a microplate fluorometer.
- Set the excitation wavelength to ~400 nm and the emission wavelength to ~505 nm.[4][9]

## **Data Analysis and Interpretation**

- Correct for Background: Subtract the average fluorescence value of the blank wells from the values of all other wells.
- Calculate Fold-Change: The activity of caspase-8 is typically expressed as the fold-change in fluorescence compared to the negative control.
  - Fold-Change = (RFU of Treated Sample RFU of Blank) / (RFU of Untreated Control -RFU of Blank)
- Interpretation: A significant increase in fluorescence in the samples from treated cells compared to untreated controls indicates the activation of caspase-8 and induction of apoptosis.



Parameter	Recommended Value/Range
Cell Lysate per Well	50 - 200 μg protein
Final Substrate Concentration	50 - 100 μM[3]
Incubation Temperature	37°C
Incubation Time	1 - 2 hours (optimize)
Final Reaction Volume	100 - 200 μL

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